2-(3-Pyridinyl)-1,3-thiazol-5-amine
Overview
Description
2-(3-Pyridinyl)-1,3-thiazol-5-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ring
Scientific Research Applications
2-(3-Pyridinyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) to inhibit their function . This inhibition could lead to changes in cellular processes controlled by these targets, such as cell growth and differentiation .
Biochemical Pathways
Based on the potential inhibition of protein kinases, it could affect various signaling pathways involved in cell growth, differentiation, and metabolism .
Result of Action
Based on the potential inhibition of protein kinases, it could lead to changes in cellular processes such as cell growth and differentiation . This could potentially result in the inhibition of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Pyridinyl)-1,3-thiazol-5-amine. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the compound. Additionally, individual factors such as age, sex, genetic variations, and health status can influence how the compound is metabolized and its overall efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3-Pyridinyl)-1,3-thiazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), where it acts as an inhibitor. This interaction leads to a decrease in glucose uptake and an increase in autophagy in cancer cells . Additionally, this compound has been shown to interact with the transforming growth factor-beta 1 (TGF-β1) signaling pathway, reducing cardiac fibrosis after myocardial infarction .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits glucose uptake and induces autophagy, a process where cells degrade and recycle their own components . This compound also affects cardiac fibroblasts by reducing their migratory capacity and activation, thereby attenuating cardiac fibrosis . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of PFKFB3, inhibiting its activity and leading to a reduction in fructose-2,6-bisphosphate levels . This inhibition disrupts glycolysis and reduces ATP production, triggering autophagy as a survival mechanism. Additionally, this compound modulates the TGF-β1/SMAD2/3 signaling pathway, reducing the expression of collagen and fibronectin in cardiac fibroblasts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained autophagy and reduced cell proliferation . In vivo studies have demonstrated its potential to attenuate cardiac fibrosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PFKFB3 activity and reduces glucose uptake without causing significant toxicity . At higher doses, it may induce adverse effects such as reduced cell viability and increased apoptosis. In cardiac models, optimal dosages have been found to reduce fibrosis without causing detrimental effects on cardiac function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PFKFB3. By inhibiting this enzyme, the compound disrupts glycolysis and reduces the production of fructose-2,6-bisphosphate . This inhibition affects the overall metabolic flux and alters metabolite levels within the cell. Additionally, this compound may influence other metabolic pathways related to energy production and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its role in modulating cellular processes and exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridinyl)-1,3-thiazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridinyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles or pyridines.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridinyl)-1,3-thiazol-4-amine
- 2-(2-Pyridinyl)-1,3-thiazol-5-amine
- 2-(4-Pyridinyl)-1,3-thiazol-5-amine
Uniqueness
2-(3-Pyridinyl)-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKBMPBTNZCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305475 | |
Record name | 2-(3-Pyridinyl)-5-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-51-8 | |
Record name | 2-(3-Pyridinyl)-5-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Pyridinyl)-5-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.